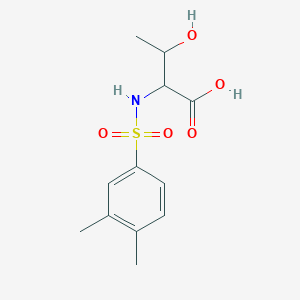
2-(3,4-Dimethylbenzenesulfonamido)-3-hydroxybutanoic acid
説明
2-(3,4-Dimethylbenzenesulfonamido)-3-hydroxybutanoic acid, also known as 3,4-Dimethylbenzenesulfonamido-2-hydroxybutanoic acid or simply DMBSHBA, is a synthetic organic compound with potential applications in the medical and scientific research fields. It is a member of the sulfonamido acid family, a class of compounds that have been studied for their potential to act as inhibitors of enzymes and other biological molecules. DMBSHBA has been studied in the context of its ability to inhibit enzymes and other biological molecules, and has been found to have potential applications in the medical and scientific research fields.
科学的研究の応用
DMBSHBA has been studied for its potential applications in the medical and scientific research fields. It has been found to have potential applications in the inhibition of enzymes and other biological molecules. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DMBSHBA has also been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase, which is involved in the breakdown of the endocannabinoid anandamide. In addition, DMBSHBA has been found to be a potent inhibitor of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
作用機序
The mechanism of action of DMBSHBA is not fully understood. However, it is hypothesized that the compound binds to the active site of the enzyme or other biological molecule, thus preventing the enzyme from performing its normal function. This binding of DMBSHBA to the active site of the enzyme or other biological molecule results in the inhibition of the enzyme or other biological molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMBSHBA are not fully understood. However, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme may lead to increased levels of acetylcholine in the body, which may result in increased alertness and improved cognitive function. In addition, DMBSHBA has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase, which is involved in the breakdown of the endocannabinoid anandamide. Inhibition of this enzyme may lead to increased levels of anandamide in the body, which may result in increased relaxation and improved mood.
実験室実験の利点と制限
The use of DMBSHBA in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize and is commercially available. Second, the compound is relatively stable and can be stored for long periods of time. Third, the compound is relatively safe to use in laboratory experiments, as it has been found to have low toxicity in animal models.
However, there are also several limitations to the use of DMBSHBA in laboratory experiments. First, the compound is relatively expensive, which may limit its use in some experiments. Second, the compound is relatively unstable in the presence of light and heat, which may limit its use in some experiments. Finally, the compound has a relatively low solubility in water, which may limit its use in some experiments.
将来の方向性
For research on DMBSHBA include further study of its mechanism of action and its potential applications in the medical and scientific research fields. Additionally, further study of the compound’s biochemical and physiological effects,
特性
IUPAC Name |
2-[(3,4-dimethylphenyl)sulfonylamino]-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-7-4-5-10(6-8(7)2)19(17,18)13-11(9(3)14)12(15)16/h4-6,9,11,13-14H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGCRHLXODFVBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C(C)O)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269144 | |
| Record name | N-[(3,4-Dimethylphenyl)sulfonyl]threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylbenzenesulfonamido)-3-hydroxybutanoic acid | |
CAS RN |
1008068-91-4 | |
| Record name | N-[(3,4-Dimethylphenyl)sulfonyl]threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008068-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3,4-Dimethylphenyl)sulfonyl]threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate](/img/structure/B3373516.png)
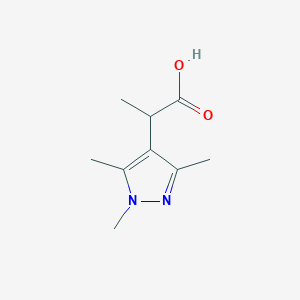
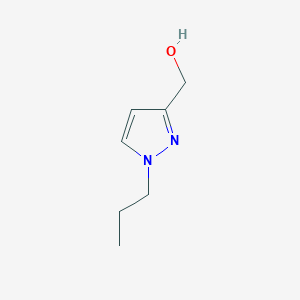
![[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B3373561.png)
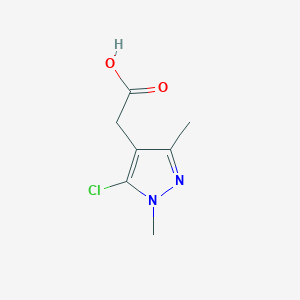
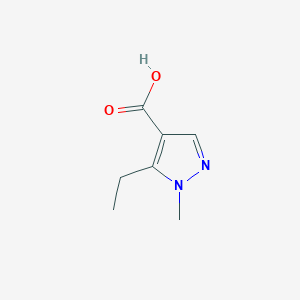


![1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3373594.png)

![2-[(4-Chlorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B3373612.png)
